Superior In Vitro Potency at the D2 Receptor Compared to its Next-Generation Analog
TBR-760 demonstrates sub-nanomolar potency at the dopamine D2 receptor (D2R), which is significantly higher than that of its second-generation successor, TBR-065. Specifically, TBR-760 has an EC50 of 0.064 nM for D2R agonist activity in a cAMP assay [1]. In contrast, the EC50 for D2R binding of TBR-065 is reported as 12.1 nM [1]. This represents a nearly 200-fold difference in potency at the D2R.
| Evidence Dimension | D2R agonist activity (cAMP assay, EC50) |
|---|---|
| Target Compound Data | 0.064 nM |
| Comparator Or Baseline | TBR-065 (second-generation dopastatin), EC50: 12.1 nM |
| Quantified Difference | TBR-760 is ~189-fold more potent |
| Conditions | cAMP assay |
Why This Matters
This data is crucial for researchers focusing on the dopaminergic component of the compound's mechanism; selecting TBR-760 over TBR-065 provides a substantially more potent tool for probing D2R-mediated signaling in vitro.
- [1] Academic.oup.com. Table 1. Receptor pharmacology of TBR-760 and TBR-065. View Source
